

# Spectroscopic Analysis of Methyl Picolinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl picolinate

Cat. No.: B146443

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This guide provides a comprehensive overview of the spectroscopic data for **methyl picolinate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for structural elucidation and compound verification.

## Introduction to Methyl Picolinate

**Methyl picolinate** is an organic compound with the chemical formula  $C_7H_7NO_2$ .<sup>[1][2][3]</sup> It is the methyl ester of picolinic acid and is a member of the pyridine family.<sup>[3][4]</sup> This compound appears as a colorless to yellow liquid or a white crystalline powder.<sup>[1][2][3]</sup> It is slightly soluble in water.<sup>[1][2][3]</sup> **Methyl picolinate** serves as a valuable intermediate in the pharmaceutical industry for the synthesis of various drugs.<sup>[2]</sup>

## Spectroscopic Data

The following sections present the key spectroscopic data for **methyl picolinate** in a structured format.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

The  $^1H$  NMR spectrum of **methyl picolinate** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.7	Doublet of doublets	1H	H6
~8.1	Doublet of triplets	1H	H4
~7.8	Doublet	1H	H3
~7.4	Triplet of doublets	1H	H5
~3.9	Singlet	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule.[\[5\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=O (ester)
~150	C2
~148	C6
~137	C4
~126	C5
~125	C3
~52	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (methyl)
~1730	Strong	C=O stretch (ester)
~1590, 1470, 1435	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1290, 1140	Strong	C-O stretch (ester)
~750	Strong	C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.<sup>[9]</sup> The molecular weight of **methyl picolinate** is 137.14 g/mol .<sup>[2][4]</sup>

m/z	Relative Intensity	Assignment
137	High	[M] <sup>+</sup> (Molecular ion)
106	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
78	Medium	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (Pyridine ring fragment)

## Experimental Protocols

Detailed methodologies are essential for acquiring reliable and reproducible spectroscopic data.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl picolinate** in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in an NMR tube.<sup>[10]</sup> Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.<sup>[11]</sup>

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between pulses is standard.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[12\]](#)

## IR Spectroscopy Protocol

- Sample Preparation:
  - Liquid Film: For liquid samples, a drop of **methyl picolinate** can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
  - Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.[\[7\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[13\]](#)
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty instrument (or with the clean ATR crystal) should be taken first and subtracted from the sample spectrum.

## Mass Spectrometry Protocol

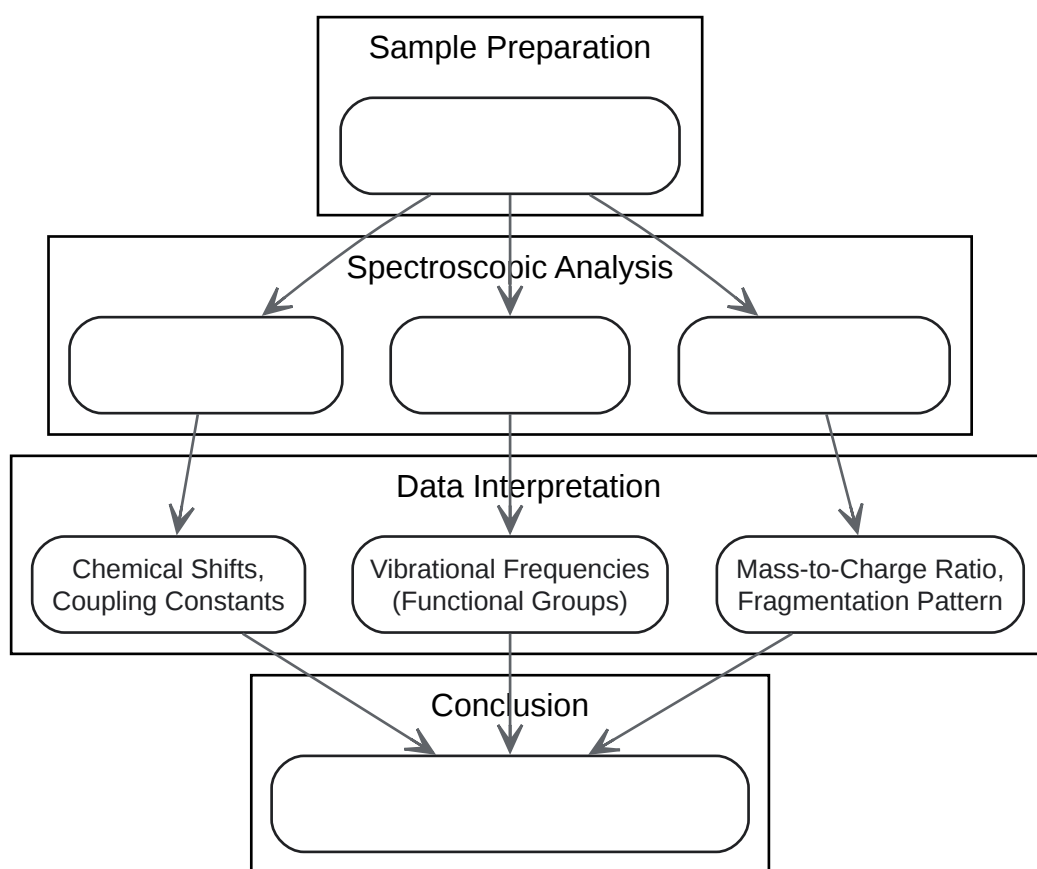
- Sample Preparation: Prepare a dilute solution of **methyl picolinate** in a volatile organic solvent like methanol or acetonitrile.[\[14\]](#) The concentration should be in the range of a few micrograms per milliliter.[\[14\]](#)
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for relatively small and volatile molecules like **methyl picolinate**.[\[15\]](#) In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[\[15\]](#)

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

## Visualizations

The following diagrams illustrate the structure of **methyl picolinate** and a typical workflow for its spectroscopic analysis.

Caption: Molecular structure of **methyl picolinate**.



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